2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Medicinal Chemistry Pharmaceutical Process Chemistry API Intermediate Synthesis

2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1010101-08-2) is a heteroaryl boronic acid pinacol ester belonging to the class of halopyridinylboronic esters. It features a pyridine core bearing electron-withdrawing 2,6-dichloro substituents, a 3-methyl group, and a pinacol boronate ester at the 4-position.

Molecular Formula C12H16BCl2NO2
Molecular Weight 288 g/mol
CAS No. 1010101-08-2
Cat. No. B1421495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1010101-08-2
Molecular FormulaC12H16BCl2NO2
Molecular Weight288 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C)Cl)Cl
InChIInChI=1S/C12H16BCl2NO2/c1-7-8(6-9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3
InChIKeyDKKHFBMUYZBBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1010101-08-2): A Regiospecific Pyridine-4-Boronic Acid Pinacol Ester for C–C Bond Construction


2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1010101-08-2) is a heteroaryl boronic acid pinacol ester belonging to the class of halopyridinylboronic esters [1]. It features a pyridine core bearing electron-withdrawing 2,6-dichloro substituents, a 3-methyl group, and a pinacol boronate ester at the 4-position. With a molecular formula of C₁₂H₁₆BCl₂NO₂ and molecular weight of 287.98 g/mol, this compound serves as a bifunctional building block in which the C4–B bond enables Suzuki–Miyaura cross-coupling while the C2 and C6 chlorides remain available for sequential nucleophilic aromatic substitution (SNAr) or orthogonal cross-coupling [2]. The pinacol ester provides bench-stable storage and handling characteristics that are superior to the corresponding free boronic acid, making it suitable for medicinal chemistry library synthesis and pharmaceutical intermediate preparation [3].

Why 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cannot Be Replaced by Generic Pyridine Boronate Analogs


The combination of boronate ester regiopositioning (C4 vs. C5), the 3-methyl substituent, and the retention of two reactive C–Cl bonds makes CAS 1010101-08-2 functionally non-interchangeable with superficially similar pyridine boronates. The 4-boronate position is specifically required for constructing the 4-arylpyridine pharmacophore found in multiple active pharmaceutical ingredients (APIs) including Cerivastatin, Glenvastatin, and Otamixaban [1]; its C5-regioisomer (CAS 1010101-09-3) yields a different connectivity vector incompatible with these scaffolds. The 3-methyl group differentiates this compound from the des-methyl analog (CAS 408492-27-3, MW 273.95), introducing steric and electronic effects that moderate coupling reactivity and alter physicochemical properties relevant to purification and formulation . Critically, 4-pyridyl boronates display dramatically greater protodeboronation stability (t₀.₅ > 1 week at pH 12, 70 °C) compared to 2-pyridyl boronates (t₀.₅ ≈ 25–50 s at pH 7, 70 °C), meaning that the C4 attachment point is not merely a synthetic preference but a stability requirement for many reaction conditions [2]. Generic substitution risks altered coupling efficiency, regioisomeric impurity profiles, and compromised protodeboronation half-life under aqueous basic coupling conditions.

Quantitative Differentiation Evidence for 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vs. Closest Analogs


Regioisomeric Specificity: 4-Boronate Position is Essential for 4-Arylpyridine API Pharmacophore Construction vs. 5-Boronate Analog (CAS 1010101-09-3)

The 4-arylpyridine substructure is a critical pharmacophore in multiple approved and investigational APIs including Cerivastatin, Glenvastatin, and Otamixaban [1]. Only the 4-boronate position (as in the target compound) can deliver this connectivity; the 5-boronate regioisomer CAS 1010101-09-3 installs the aryl group at the C5 position, generating a geometrically distinct scaffold incompatible with 4-arylpyridine-based pharmacophores. The 2025 study by Suzuki et al. demonstrated that pyridine-4-boronic acid pinacol ester derivatives achieve 97.8% HPLC yield in Suzuki–Miyaura coupling with 4-iodopyridine under optimized impurity-controlled conditions (Method B), with byproduct formation suppressed below 0.05% — a critical threshold for ICH Q3A compliance in API manufacturing [1]. Substrates bearing a 2,3-dichloro substitution pattern (most closely modeling the target compound) exhibited a slight reduction in yield relative to unsubstituted analogs, but with byproduct formation still successfully minimized, confirming that the 2,6-dichloro-3-methyl substitution pattern remains compatible with high-efficiency, low-impurity coupling [1].

Medicinal Chemistry Pharmaceutical Process Chemistry API Intermediate Synthesis

Protodeboronation Stability: 4-Pyridyl Boronate T₁/₂ > 1 Week vs. 2-Pyridyl Boronate T₁/₂ ≈ 25–50 Seconds at Physiological pH

Cox et al. (2016) quantitatively established that 3- and 4-pyridyl boronic acids exhibit protodeboronation half-lives exceeding 1 week at pH 12 and 70 °C, whereas 2-pyridyl boronic acids undergo rapid protodeboronation with t₀.₅ ≈ 25–50 seconds at pH 7 and 70 °C [1]. This represents a >12,000-fold difference in stability at milder conditions (pH 7 vs. pH 12). While the published data are for free boronic acids, the relative stability ranking carries over to pinacol esters, as protodeboronation proceeds through the boronic acid intermediate after ester hydrolysis [1][2]. The target compound, bearing the boron at the 4-position of the pyridine ring, is therefore predicted to fall into the highly stable 4-pyridyl category, whereas any 2-pyridyl boronate analog would suffer from catastrophic protodeboronation under aqueous basic Suzuki–Miyaura conditions, leading to substantial yield loss.

Synthetic Chemistry Process Development Boronic Ester Stability

Physicochemical Differentiation: 3-Methyl Substitution and Molecular Weight vs. Des-Methyl Analog (CAS 408492-27-3)

The target compound (MW 287.98 g/mol, formula C₁₂H₁₆BCl₂NO₂) differs from its closest des-methyl analog 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 408492-27-3; MW 273.95 g/mol, formula C₁₁H₁₄BCl₂NO₂) by exactly one methylene equivalent (ΔMW = 14.03 Da) . The des-methyl analog has a well-characterized melting point of 116–120 °C and recommended storage at 2–8 °C . The 3-methyl group in the target compound is expected to depress crystallinity and lower the melting point relative to the des-methyl analog (analogous to how 2,6-dichloro-3-methylpyridine, CAS 58584-94-4, melts at 54–57 °C vs. 2,6-dichloropyridine at 83–86 °C) . This impacts purification strategy: the target compound is supplied at ≥95% purity (HPLC) and is recommended for long-term storage in a cool, dry place . The mass difference of 14 Da also provides unambiguous differentiation by LC–MS.

Analytical Chemistry Quality Control Chemical Procurement

Orthogonal Reactivity: Simultaneous SNAr + Suzuki Coupling Enabled by C2/C6-Dichloro + C4-Boronate Architecture

The target compound is a bifunctional building block in which the C4-pinacol boronate ester enables palladium-catalyzed Suzuki–Miyaura cross-coupling, while the electron-deficient C2 and C6 chloro substituents are activated toward nucleophilic aromatic substitution (SNAr) . This orthogonality allows sequential, chemoselective functionalization: Suzuki coupling at C4 can be performed first without affecting the C2/C6 chlorides, followed by SNAr with amines or alkoxides at the remaining positions. By contrast, the non-boronated precursor 2,6-dichloro-3-methylpyridine (CAS 58584-94-4) can only undergo SNAr or C–H functionalization, lacking the C4 cross-coupling handle [1]. Similarly, the 5-boronate regioisomer (CAS 1010101-09-3) offers a different connectivity pattern that does not align with C2/C6 SNAr vectors for the same product geometry. The selective Suzuki–Miyaura protocol of Laulhé et al. (2016) demonstrated that 2,6-dichloropyridines can be chemoselectively mono-coupled with alkyl pinacol boronic esters at the less sterically hindered position in 74% isolated yield using FcPPh₂/Pd₂(dba)₃ [2], establishing the feasibility of controlled sequential functionalization.

Diversity-Oriented Synthesis Chemical Library Construction Parallel Synthesis

Suzuki–Miyaura Impurity Control: Phenylated Ligand-Derived Byproduct Suppressed Below 0.05% for 4-Pyridine Boronate Derivatives Under Optimized Conditions

A critical challenge in pharmaceutical process chemistry is the formation of phenylated impurities derived from the aryl groups of phosphine ligands during Suzuki–Miyaura coupling [1]. Under ICH Q3A guidelines, impurities exceeding 0.10% must be structurally characterized and those exceeding 0.15% require safety confirmation [1]. Suzuki et al. (2025) demonstrated that using unsubstituted pyridine-4-boronic acid pinacol ester with the optimized Method B reduces phenylated byproduct formation to undetectable levels while maintaining 97.8% yield, compared to Method A which gave 97.2% yield with 0.05% byproduct [1]. For substrates bearing a 2,3-dichloro group — the closest studied analog to the target compound's 2,6-dichloro-3-methyl pattern — Method B maintained effective byproduct suppression with only a slight yield reduction [1]. This contrasts with 2-pyridyl boronates, which are known to generate substantial ligand-derived impurities due to altered transmetalation pathways [1].

API Process Chemistry ICH Q3A Compliance Impurity Control

Optimal Application Scenarios for 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Based on Quantitative Evidence


Synthesis of 4-Arylpyridine-Containing Active Pharmaceutical Ingredients (APIs)

This compound is uniquely positioned as a key intermediate for constructing 4-arylpyridine pharmacophores found in Cerivastatin, Glenvastatin, and Otamixaban [1]. The C4-boronate position is structurally mandatory for this scaffold — the C5-regioisomer (CAS 1010101-09-3) cannot deliver the correct connectivity. Under optimized Suzuki–Miyaura conditions (Method B), 4-pyridineboronic acid pinacol ester derivatives achieve 97.8% yield with phenylated ligand-derived impurities suppressed below detectable levels, satisfying ICH Q3A impurity thresholds [1]. The 2,3-dichloro-substituted derivatives maintain effective impurity suppression with acceptable yield trade-offs, supporting the use of the target compound in late-stage pharmaceutical process development [1].

Diversity-Oriented Synthesis and Parallel Library Construction via Orthogonal Functionalization

The bifunctional architecture — C4–Bpin for Suzuki coupling plus C2/C6–Cl for SNAr — enables sequential, chemoselective diversification without protecting group manipulation [1]. The selective Suzuki protocol of Laulhé et al. (2016) achieves chemoselective mono-coupling of 2,6-dichloropyridines in 74% isolated yield, leaving the second chloride available for subsequent orthogonal transformation [2]. This three-vector diversification capability (C4–aryl, C2–Nu, C6–Nu) surpasses what is achievable with non-boronated 2,6-dichloro-3-methylpyridine (2 vectors) or the 5-boronate regioisomer (different geometry), maximizing the chemical space accessible per synthetic step in medicinal chemistry library production [1][2].

Aqueous-Phase Suzuki–Miyaura Coupling Requiring Extended Boronate Stability

The 4-pyridyl boronate architecture confers a protodeboronation half-life exceeding 1 week at pH 12 and 70 °C, compared to approximately 25–50 seconds for 2-pyridyl boronates at milder pH 7 conditions [1]. This >12,000-fold stability advantage ensures that the target compound remains intact during prolonged aqueous basic coupling reactions, minimizing yield loss from competitive protodeboronation. For process chemistry applications requiring extended reaction times, high temperatures, or strongly basic aqueous conditions, the 4-pyridyl boronate class — and this compound specifically — provides a stability margin that 2-pyridyl boronate analogs cannot match [1].

LC–MS-Tracked Reaction Optimization and Quality Control Monitoring

The molecular weight of 287.98 g/mol (ΔMW = +14.03 Da vs. the des-methyl analog CAS 408492-27-3 at 273.95 g/mol) provides unambiguous mass spectrometric differentiation from the closest structurally related analog [1][2]. The 3-methyl substituent additionally provides a characteristic ¹H NMR singlet that facilitates reaction monitoring by NMR spectroscopy. For procurement and inventory management in large research organizations, this mass shift enables definitive compound identity verification by LC–MS, reducing the risk of misidentification between closely related building blocks [1].

Quote Request

Request a Quote for 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.